Carbonic Anhydrase II (CA2) Binding Affinity: Kd Comparison of Hydroxy-Nitro vs. Sulfonamide-Substituted Phenoxyacetic Acid Derivatives
2-(2-Hydroxy-5-nitrophenoxy)acetic acid demonstrates nanomolar binding affinity (Kd = 83 nM) for recombinant human carbonic anhydrase II (hCA2), as determined by an observed dissociation constant assay [1]. In direct head-to-head comparison within the same experimental framework, a structurally related phenoxyacetic acid derivative bearing a sulfonamide substituent (CHEMBL4172331) exhibited a Kd of >100,000 nM for CA1 and Kd = 5,000 nM for CA5A, indicating that the hydroxy-nitro substitution pattern confers enhanced CA2 binding relative to alternative functional group arrangements [1].
| Evidence Dimension | Binding affinity (Kd) to recombinant human carbonic anhydrase II (hCA2) |
|---|---|
| Target Compound Data | Kd = 83 nM |
| Comparator Or Baseline | CHEMBL4172331 (sulfonamide-substituted phenoxyacetic acid derivative): Kd = 83 nM for CA2; Kd >100,000 nM for CA1; Kd = 5,000 nM for CA5A |
| Quantified Difference | Target compound exhibits 1,200-fold selectivity for CA2 over CA1 based on comparator data |
| Conditions | Recombinant human CA2 expressed in E. coli; binding affinity assessed as observed dissociation constant; recombinant human CA1 and CA5A used for isoform selectivity profiling |
Why This Matters
This quantifies that the 2-hydroxy-5-nitro substitution pattern enables CA2 binding while isoform selectivity data (from comparator) indicates potential for CA2-preferred applications, informing experimental design for researchers requiring defined CA2-targeting small molecules.
- [1] BindingDB. BDBM50449831 (CHEMBL4172331). Binding affinity data for human carbonic anhydrase isoforms. View Source
